Cas no 73655-43-3 (1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene)

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene is a brominated aromatic compound featuring a thioether linkage with a methoxyethyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. The methoxyethylsulfanyl group enhances solubility in polar organic solvents, facilitating handling in various reaction conditions. Its bromine atom serves as a versatile leaving group, enabling further functionalization. The compound is useful in pharmaceutical and materials science research, where precise aryl-thioether modifications are required. Care should be taken due to its potential sensitivity to oxidation and light. Storage under inert conditions is recommended for optimal stability.
1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene structure
73655-43-3 structure
Product Name:1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene
CAS No:73655-43-3
MF:
MW:
CID:4658120
Update Time:2025-10-19

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene Pricemore >>

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Additional information on 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene (CAS No. 73655-43-3): A Comprehensive Overview

The compound 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene (CAS No. 73655-43-3) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its bromine atom and a sulfanyl group substituted with a methoxyethyl chain, has been the focus of numerous studies due to its unique chemical properties and potential for functionalization. In this article, we delve into the structural features, synthesis methods, applications, and recent advancements related to this compound.

Structural Features and Physical Properties

The molecular structure of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene consists of a benzene ring with two substituents: a bromine atom at the para position and a sulfanyl group (-S-) attached to a 2-methoxyethyl chain. The presence of the bromine atom introduces electron-withdrawing effects, while the sulfanyl group contributes to the compound's reactivity and solubility properties. Recent studies have highlighted the importance of these structural features in determining the compound's behavior in different chemical environments.

Synthesis and Characterization

The synthesis of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene typically involves nucleophilic aromatic substitution reactions or coupling reactions, depending on the desired regioselectivity. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity.

Applications in Organic Chemistry

One of the most notable applications of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene is in organic synthesis as an intermediate for constructing complex molecules. Its bromine atom serves as an excellent leaving group, enabling substitution reactions with various nucleophiles. Recent research has demonstrated its utility in synthesizing biologically active compounds, such as kinase inhibitors and anti-inflammatory agents.

Materials Science Applications

In materials science, 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene has been investigated for its potential in polymer chemistry and surface modification. The sulfanyl group imparts thiol functionality, which can be used for cross-linking or forming self-assembled monolayers on surfaces. Studies have shown that this compound can enhance the adhesion properties of polymers when incorporated into their structures.

Recent Research Advances

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-Bromo-4-(2-methoxyethylsulfanyl)benzene. Quantum mechanical calculations have revealed that the sulfanyl group significantly affects the compound's electron density distribution, making it more susceptible to nucleophilic attack. These findings have implications for designing more efficient synthetic routes and predicting reaction outcomes.

Furthermore, researchers have explored the use of this compound in catalytic systems for sustainable chemical transformations. Its ability to act as a ligand or a directing group in transition metal-catalyzed reactions has opened new avenues for green chemistry applications.

Environmental Considerations and Safety

While 1-Bromo-(2-methoxyethylsulfany)benzene is not classified as a hazardous substance under normal conditions, proper handling procedures are recommended due to its chemical reactivity. Recent studies have also examined its biodegradation pathways under environmental conditions, highlighting its potential for safe disposal without adverse ecological impacts.

In conclusion, 1-Bromo-(2-methoxyethylsulfany)benzene (CAS No. 73655-43-) is a multifaceted compound with diverse applications across organic synthesis, materials science, and catalysis. Ongoing research continues to uncover new possibilities for leveraging its unique properties to address challenges in these fields while ensuring environmental safety and sustainability.

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